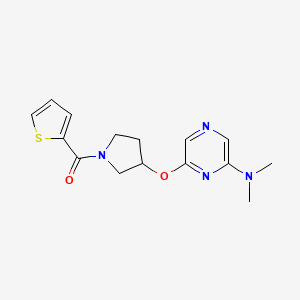

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Description

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone” features a pyrrolidine scaffold substituted at the 3-position with a 6-(dimethylamino)pyrazin-2-yloxy group and a thiophen-2-yl methanone moiety. The thiophene moiety contributes to lipophilicity, which may affect membrane permeability and pharmacokinetics. This structure is characteristic of small molecules designed for therapeutic applications, where pyrrolidine and pyrazine rings are common pharmacophores in receptor-targeted drug discovery .

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-18(2)13-8-16-9-14(17-13)21-11-5-6-19(10-11)15(20)12-4-3-7-22-12/h3-4,7-9,11H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCPNOXMXRRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. For example:

- HeLa Cells : Showed an IC50 value of approximately 0.02 mM, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting utility in hematological malignancies.

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound effectively disrupts cell cycle progression.

- Induction of Apoptosis : It triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing similar structural motifs exhibit significant antifungal activity against various pathogens. For example:

- Compounds with thiophene derivatives have demonstrated effective fungicidal activity, with EC50 values often lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is significantly influenced by its structural modifications:

- Pyrrolidine Substitutions : Alterations at specific positions can enhance or reduce potency against targeted cells.

- Dimethylamino Group : This moiety improves solubility and may enhance the interaction with biological targets.

Case Studies

Several studies have evaluated the efficacy of this compound in various contexts:

- Cancer Cell Line Studies : A comprehensive evaluation across human and rodent models indicated that specific substitutions maintained or enhanced activity compared to baseline compounds.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring is known for its ability to interact with various biological targets due to its sp3-hybridization and stereochemistry . The pyrazine ring, substituted with a dimethylamino group, can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Pyrrolidine vs. Hydroxyl substitution on pyrrolidine (CAS 145736-65-8) introduces hydrogen-bonding capacity, which is absent in the dimethylamino-substituted target compound .

Pyrazine Substituents: The dimethylamino group in the target compound likely improves solubility relative to the m-tolyl group in Compound 12, which introduces steric bulk and lipophilicity .

Thiophene Modifications :

- The unsubstituted thiophene in the target compound contrasts with the 3-methylthiophene in CAS 145736-65-8; methyl groups typically enhance metabolic stability but reduce solubility .

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables summarizing key findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The structure includes a pyrrolidine ring, a thiophene moiety, and a dimethylamino-substituted pyrazine, which collectively influence its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions:

- Formation of the Pyrazine Ring : Initiated through condensation reactions involving appropriate precursors.

- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.

- Pyrrolidine Ring Formation : Synthesized separately and coupled with the pyrazine ring.

- Attachment of Thiophene : This involves forming a methanone linkage with the thiophene structure.

The biological activity of this compound is largely attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the dimethylamino group enhances solubility and may facilitate cellular uptake, thereby modulating pharmacokinetic properties.

Antitumor Activity

Research indicates that pyrazole derivatives, particularly those related to this compound, exhibit significant antitumor activity. In studies involving various cancer cell lines, compounds similar to this compound demonstrated the ability to inhibit key pathways associated with cancer progression, such as BRAF(V600E) and EGFR signaling pathways .

Table 1: Summary of Biological Activities

Notable Findings

- Anticancer Properties : In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in various cancer models, demonstrating IC50 values as low as 0.4 µM .

- Synergistic Effects : The combination of this compound with standard chemotherapeutics like doxorubicin has shown enhanced cytotoxic effects in resistant breast cancer cell lines, suggesting potential for combination therapy .

Q & A

Q. Basic

- 1H/13C NMR : Resolves pyrrolidine and thiophene proton environments, with coupling constants confirming stereochemistry .

- IR Spectroscopy : Identifies carbonyl (C=O) and dimethylamino (N-CH3) functional groups .

- X-ray Crystallography : Definitive proof of molecular geometry, as demonstrated for analogous 4-acylpyrazolones (e.g., bond angles and torsion angles) .

How can researchers design initial biological activity assays for this compound, and what controls are necessary?

Q. Advanced

- Assay Design : Use standardized protocols for antimicrobial (e.g., broth microdilution) and anticancer (e.g., MTT assays) screening, referencing thiophene- and pyrazine-containing analogs with known bioactivity .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to rule out nonspecific effects. Validate results with dose-response curves and triplicate replicates .

What strategies mitigate solubility and stability challenges during in vitro testing?

Q. Advanced

- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations, as applied to pyrazolo[3,4-d]pyrimidines .

- Stability : Conduct pH-dependent degradation studies (pH 1–9) and store solutions in amber vials at -20°C to prevent photodegradation .

How can contradictory data regarding biological activity across assay systems be resolved?

Q. Advanced

- Assay Optimization : Standardize cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence).

- Mechanistic Studies : Use proteomics or transcriptomics to identify off-target effects. For example, thiophene derivatives may interact with cytochrome P450 isoforms, altering metabolic outcomes .

What computational approaches predict the compound’s binding affinity to target proteins?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains). Validate with MD simulations to assess binding mode stability .

- QSAR Models : Train on pyrazine-thiophene hybrids to correlate substituent effects (e.g., dimethylamino groups) with activity .

What are the key challenges in scaling up the synthesis, and how can they be addressed?

Q. Advanced

- Reaction Scaling : Exothermic steps (e.g., cyclization) require controlled addition and cooling. Batch reactors with real-time temperature monitoring are recommended .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced

- Substituent Variation : Modify the pyrrolidine oxygen linker or thiophene substituents. For example, replacing dimethylamino with morpholino groups improved solubility in pyridopyrimidines .

- Bioisosteres : Replace the thiophene ring with furan or pyridine to evaluate tolerance for heterocyclic swaps .

What methodologies assess metabolic stability in preclinical models?

Q. Advanced

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS. Include NADPH cofactors to simulate Phase I metabolism .

- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products, common in pyrazine derivatives .

How can polymorphism and crystallization issues be managed during formulation?

Q. Advanced

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) and analyze via PXRD, as done for pyrazolone complexes .

- Co-crystallization : Explore co-formers (e.g., carboxylic acids) to enhance dissolution rates, leveraging hydrogen-bonding motifs observed in crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.